5-Nitronaphthalene-2-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNMMTUEGQIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 5 Nitronaphthalene 2 Sulfonyl Chloride
Reactions Involving the Sulfonyl Chloride Moiety
Nucleophilic Substitutions on the Sulfonyl Sulfur Center
Nucleophilic substitution at the sulfonyl sulfur is the most common reaction pathway for 5-nitronaphthalene-2-sulfonyl chloride. nih.gov These reactions generally proceed through a stepwise addition-elimination mechanism or a concerted Sₙ2-type displacement. nih.gov In the addition-elimination pathway, the nucleophile attacks the sulfur atom to form a transient trigonal bipyramidal intermediate, which then expels the chloride ion to yield the final product. nih.gov The concerted mechanism involves a single transition state without the formation of a discrete intermediate. nih.gov
Formation of Sulfonamides and Sulfonates
One of the most significant applications of this compound in organic synthesis is the formation of sulfonamides and sulfonate esters. researchgate.net These functional groups are present in a vast number of biologically active compounds and other advanced materials. ucl.ac.uk
The synthesis of sulfonamides is typically achieved by reacting this compound with primary or secondary amines. ekb.eg This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.eg The reaction with primary amines yields secondary sulfonamides, which still possess an acidic proton on the nitrogen atom. libretexts.org
Similarly, sulfonate esters are formed through the reaction of this compound with alcohols or phenols. This reaction, known as sulfonylation, also frequently requires a base to proceed efficiently. The resulting sulfonate esters are valuable as intermediates in organic synthesis, often serving as good leaving groups in subsequent substitution reactions.
Generation and Reactivity of Sulfenes and Related Intermediates
While not as common as nucleophilic substitution, arylsulfonyl chlorides can, under specific conditions, generate highly reactive intermediates known as sulfenes (R₂C=SO₂). This typically occurs through the treatment of a sulfonyl chloride that has an α-hydrogen with a strong, non-nucleophilic base. The base abstracts the α-hydrogen, leading to the elimination of hydrogen chloride and the formation of the sulfene (B1252967).
However, for this compound, which lacks an α-hydrogen, the direct formation of a traditional sulfene is not a feasible reaction pathway. There is no readily available literature that documents the generation of sulfene or related intermediates directly from this compound.
Radical Reactions Initiated by Sulfonyl Chlorides
Aryl sulfonyl chlorides can participate in radical reactions, typically initiated by light, heat, or a radical initiator. In these processes, the sulfur-chlorine bond can undergo homolytic cleavage to produce a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). The resulting sulfonyl radical can then engage in various radical processes, such as addition to alkenes or alkynes, or hydrogen atom abstraction.
While this is a known reaction class for sulfonyl chlorides in general, specific studies detailing the radical reactions of this compound are not prevalent in the reviewed literature. The presence of the nitro group might influence the radical chemistry, potentially offering alternative reaction pathways, but this remains an area requiring further investigation.
Olefination Reactions with Sulfonyl Halides
Certain olefination reactions, such as the Julia-Kocienski olefination, utilize sulfones, which can be derived from sulfonyl chlorides, to synthesize alkenes from aldehydes and ketones. organic-chemistry.org In this multi-step sequence, the sulfonyl chloride would first be converted to the corresponding sulfone. The sulfone is then deprotonated to form a carbanion, which adds to a carbonyl compound. The resulting intermediate subsequently eliminates the sulfonyl group to form the alkene. organic-chemistry.org
Direct olefination reactions involving the use of this compound itself are not a standard or documented transformation. The primary role of the sulfonyl chloride in the context of olefination would be as a precursor to the necessary sulfone intermediate.
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that plays a central role in the reactivity of the compound, primarily through its reductive potential and its powerful electron-withdrawing effects.
The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing a primary route to aryl amines. wikipedia.org A wide array of reagents and catalytic systems can achieve this conversion, with the choice of method often depending on the presence of other functional groups within the molecule. organic-chemistry.orgcommonorganicchemistry.com For this compound, the goal is to selectively reduce the nitro group to an amine, yielding 5-Aminonaphthalene-2-sulfonyl chloride, without affecting the sulfonyl chloride moiety.
Common methods for the reduction of aryl nitro compounds include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.comresearchgate.net However, these conditions can sometimes affect other sensitive groups. commonorganicchemistry.com Metal-based reductions, such as with iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid, offer a milder alternative that is often tolerant of other reducible functionalities. commonorganicchemistry.comresearchgate.net Tin(II) chloride (SnCl₂) is another classic reagent that provides for the mild reduction of nitro groups to amines in the presence of other reducible groups. commonorganicchemistry.comyoutube.com
Recent advancements have introduced highly efficient and chemoselective methods. For instance, an Fe/CaCl₂ system in an ethanol-water mixture has been shown to effectively reduce aryl nitro compounds via catalytic transfer hydrogenation, preserving sensitive groups like halides, esters, and nitriles. organic-chemistry.org Similarly, sodium borohydride (B1222165) in combination with tin(II) chloride is known to selectively reduce aromatic nitro compounds. researchgate.net
| Reagent/System | Typical Conditions | Key Characteristics | Reference |
|---|---|---|---|
| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient, but may reduce other functional groups. | commonorganicchemistry.comresearchgate.net |
| H₂/Raney Ni | Hydrogen gas, Raney nickel catalyst | Effective alternative to Pd/C, especially when dehalogenation is a concern. | wikipedia.orgcommonorganicchemistry.com |
| Fe/Acid (e.g., HCl, AcOH) | Iron powder in acidic medium | Classic, mild method with good functional group tolerance. | commonorganicchemistry.com |
| Zn/Acid (e.g., HCl, AcOH) | Zinc powder in acidic medium | Mild reduction, tolerant of other reducible groups. | commonorganicchemistry.comresearchgate.net |
| SnCl₂·2H₂O/HCl | Tin(II) chloride dihydrate in acidic ethanol | Mild, chemoselective method. | commonorganicchemistry.comresearchgate.netyoutube.com |
| Fe/CaCl₂ | Iron powder, calcium chloride in ethanol/water | Efficient catalytic transfer hydrogenation, preserves sensitive groups. | organic-chemistry.org |
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect stems from a combination of a strong negative inductive effect (–I) due to the high electronegativity of the nitrogen and oxygen atoms, and a strong negative mesomeric or resonance effect (–M). nih.govwikipedia.org In the context of the naphthalene (B1677914) ring system, the nitro group at the C5 position significantly reduces the electron density of the aromatic core. nih.gov
This electron withdrawal is further intensified by the presence of the sulfonyl chloride (–SO₂Cl) group at the C2 position, which is also a potent electron-withdrawing group primarily through its inductive effect. researchgate.net The combined influence of these two groups makes the naphthalene ring in this compound highly electron-deficient. This pronounced electron deficiency lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it a better electron acceptor. rsc.orgresearchgate.net The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. libretexts.orgutexas.edu Both nitro and sulfonyl groups have large positive σ values, indicating their strong electron-withdrawing nature. wikipedia.orgresearchgate.netdalalinstitute.com
| Substituent | σ_meta | σ_para | Reference |
|---|---|---|---|
| -NO₂ | +0.71 | +0.78 | wikipedia.orgutexas.edu |
| -SO₂CH₃ | +0.65 | +0.73 | researchgate.net |
| -CN | +0.56 | +0.66 | wikipedia.org |
| -Cl | +0.37 | +0.23 | utexas.edu |
The strong electron-withdrawing character imparted by the nitro group is critical in activating the molecule towards certain types of reactions, such as nucleophilic aromatic substitution (though not as common as electrophilic substitution) and dearomatization reactions. nih.govnih.gov
Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for converting flat aromatic compounds into complex, three-dimensional molecules. nih.govresearchgate.net Nitro-substituted arenes are particularly effective substrates for these transformations. nih.govresearchgate.net The presence of a highly electron-withdrawing nitro group reduces the aromatic character of the ring system, making it more susceptible to reactions that disrupt the aromaticity. researchgate.net
While specific examples involving this compound are not extensively documented, the principles apply to nitronaphthalene systems in general. rsc.org Dearomatization can be achieved through various annulation and cycloaddition strategies. researchgate.net For example, nitroarenes can undergo formal [4+2] cycloadditions with lithium enolates, a process that has been successfully applied to nitronaphthalenes. rsc.org Similarly, phosphine-catalyzed [3+2] annulation reactions have been used to dearomatize 3-nitroindoles, demonstrating a methodology that leverages the nitro group's activating effect. nih.gov Asymmetric dearomative [3+2] cycloadditions involving nitro-substituted benzoheteroarenes have also been developed, highlighting the utility of the nitro group in facilitating such processes. nih.gov These reactions often lead to the formation of valuable spirocyclic or polycyclic frameworks. acs.org
Reactivity of the Naphthalene Core
The naphthalene core itself possesses a distinct reactivity pattern compared to benzene (B151609), which is further modulated by the powerful directing effects of the attached sulfonyl chloride and nitro groups.
Naphthalene is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene because the activation energy required to form the intermediate carbocation (a sigma complex or Wheland intermediate) is lower. libretexts.org In an unsubstituted naphthalene, electrophilic attack preferentially occurs at the C1 (α) position over the C2 (β) position because the intermediate for α-substitution is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.org
However, in this compound, the reactivity and regioselectivity of any subsequent EAS are dominated by the existing substituents. Both the nitro group (–NO₂) and the sulfonyl group (–SO₂R) are strong deactivating groups. youtube.comlibretexts.org They withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com
Furthermore, both groups are meta-directors. youtube.comlibretexts.org This means they direct incoming electrophiles to the positions meta relative to themselves.
The nitro group at C5 deactivates the entire ring system but most strongly deactivates the ortho (C4, C6) and para (C8) positions. It therefore directs incoming electrophiles to the C7 position.
The sulfonyl chloride group at C2 also deactivates the ring and directs incoming electrophiles to the positions meta to it, which are C4 and C7.
Considering the combined effects, both substituents deactivate the ring, making further electrophilic substitution difficult. However, if a reaction were to occur, the directing effects would converge. The C7 position is meta to both the C5-nitro group and the C2-sulfonyl group. The C4 position is meta to the C2-sulfonyl group but ortho to the C5-nitro group, making it highly deactivated. Therefore, any potential electrophilic attack would be most likely directed to the C7 position .
The electron-deficient nature of the naphthalene core in this compound makes it a potential candidate for cycloaddition reactions where it acts as the electron-poor component. researchgate.net Annulation and cycloaddition reactions are powerful tools for constructing polycyclic and heterocyclic systems. thieme-connect.comacs.org
1,3-Dipolar cycloadditions are a versatile class of reactions for synthesizing five-membered heterocycles. rsc.orgwikipedia.org In these reactions, an electron-deficient dipolarophile reacts with a 1,3-dipole. The electron-poor π-system of the nitronaphthalene derivative could potentially serve as a dipolarophile for reaction with electron-rich dipoles like nitrones or azomethine ylides. wikipedia.orgrsc.org The regioselectivity of such cycloadditions is governed by frontier molecular orbital (FMO) theory. wikipedia.org
Diels-Alder type [4+2] cycloadditions are also conceivable. While naphthalene itself is not a very reactive dienophile, its reactivity can be enhanced by electron-withdrawing substituents. The highly electron-deficient character of this compound makes it a more suitable dienophile for reactions with electron-rich dienes. Dearomative annulation reactions involving nitro-heteroarenes have been shown to be effective for building complex polycyclic systems. researchgate.net These strategies often rely on the reduced aromaticity of the nitro-substituted ring to facilitate the cycloaddition process. nih.govresearchgate.net
Mechanistic Investigations and Kinetics
Detailed mechanistic investigations and kinetic studies specifically for this compound have not been reported in the reviewed scientific literature. The elucidation of its reaction pathways, the influence of solvents on its reaction mechanisms, and the analysis of its transition states must, therefore, be inferred from studies on structurally related arenesulfonyl chlorides.
Elucidation of Reaction Pathways (Ionic, Radical, Concerted)
There is no direct experimental evidence from the reviewed literature that definitively elucidates the reaction pathways for this compound as being ionic, radical, or concerted. However, based on extensive studies of other arenesulfonyl chlorides, a concerted S_N2 mechanism is the most probable pathway for its reactions, particularly in solvolysis. This mechanism involves a single step where the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group.
Solvent Effects on Reaction Mechanisms
Specific studies on the solvent effects on the reaction mechanisms of this compound are not available. However, for the general class of arenesulfonyl chlorides, the solvent plays a crucial role in the reaction kinetics and mechanism. In solvolysis reactions, the rate generally increases with increasing solvent nucleophilicity and ionizing power.
For the related compound 5-dimethylamino-naphthalene-1-sulfonyl chloride, the rate of solvolysis was observed to increase in the order of acetone-H₂O < ethanol-H₂O < methanol-H₂O, and the rate also increased as the proportion of water in the binary solvent mixtures was raised. This behavior is consistent with a bimolecular reaction mechanism where the solvent acts as the nucleophile. The solvent kinetic isotope effects (SKIEs) for this compound, ranging from 1.34 to 1.88, further support an S_N2 mechanism where the solvent is involved in the rate-determining step. It is reasonable to hypothesize that this compound would exhibit similar dependencies on solvent properties.
Transition State Analysis
A detailed transition state analysis for reactions involving this compound based on experimental or computational studies is not present in the available literature. For the S_N2 mechanism proposed for analogous arenesulfonyl chlorides, the transition state is envisioned as a trigonal bipyramidal structure around the central sulfur atom. In this arrangement, the incoming nucleophile and the departing leaving group (chloride) occupy the axial positions.
For the solvolysis of 5-dimethylamino-naphthalene-1-sulfonyl chloride, the activation parameters provide some insight into the transition state. The relatively small positive enthalpy of activation (ΔH‡) values (12.0 to 15.9 kcal·mol⁻¹) and large negative entropy of activation (ΔS‡) values (-23.1 to -36.3 cal·mol⁻¹·K⁻¹) are indicative of an ordered, associative transition state, which is characteristic of an S_N2 mechanism. A similar transition state, with a significant degree of bond formation between the nucleophile and the sulfur atom, is anticipated for this compound.
The following table presents the activation parameters for the solvolysis of the analogous compound, 5-dimethylamino-naphthalene-1-sulfonyl chloride, in different solvent systems, which provides an illustrative example of the data used for transition state analysis in related compounds.
| Solvent System | ΔH‡ (kcal·mol⁻¹) | -ΔS‡ (cal·mol⁻¹·K⁻¹) |
| 80% Ethanol | 15.9 | 23.1 |
| 90% Methanol | 12.0 | 36.3 |
| 97% TFE | 15.0 | 31.8 |
| Data for 5-dimethylamino-naphthalene-1-sulfonyl chloride at 35.0 °C. TFE is 2,2,2-trifluoroethanol. |
Applications in Advanced Organic Synthesis and Material Science Precursors
Role as a Versatile Building Block in Complex Molecular Architectures
5-Nitronaphthalene-2-sulfonyl chloride serves as a foundational building block in the construction of more complex molecular structures. google.comambeed.combldpharm.com Its classification as a "material building block" in chemical supplier catalogs underscores its role as a starting point for multi-step syntheses. ambeed.combldpharm.com The primary utility of the compound lies in its bifunctionality: the highly reactive sulfonyl chloride moiety and the modifiable nitro-aromatic core.
The sulfonyl chloride group readily undergoes nucleophilic substitution, allowing for its conjugation to a wide array of other molecules. This reactivity is fundamental to its application in creating diverse derivatives. For instance, its inclusion in handbooks for organic compound identification highlights its use in preparing specific sulfonamide derivatives, which historically aided in the characterization of unknown amines. vdoc.pub More advanced applications are found in patents where this compound is listed as a key component in the synthesis of complex polymers and photosensitive resin compositions, demonstrating its role in building macromolecular systems from the ground up. google.com
Synthesis of Functional Sulfonamide Derivatives
A principal application of this compound is the synthesis of N-substituted sulfonamides. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage. youtube.com This transformation is a cornerstone of medicinal chemistry and material science, as the resulting sulfonamide group is a key functional motif.
The general reaction proceeds as follows:
R¹R²NH (Amine) + 5-Nitronaphthalene-2-SO₂Cl → 5-Nitronaphthalene-2-SO₂NR¹R² (Sulfonamide) + HCl
This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. youtube.com The nitronaphthalene portion of the molecule remains intact during this process, allowing its specific electronic and steric properties to be incorporated into the final sulfonamide product. This enables the synthesis of a diverse library of functional molecules where the properties can be tuned by varying the amine component.
Below is a table representing the synthesis of various functional sulfonamide derivatives from this compound.
| Reactant Amine | Product Name | Potential Functionality |
| Aniline (B41778) | N-phenyl-5-nitronaphthalene-2-sulfonamide | Precursor for dyes or electroactive materials |
| Benzylamine | N-benzyl-5-nitronaphthalene-2-sulfonamide | Intermediate for pharmacologically active compounds |
| Morpholine | 4-((5-nitronaphthalen-2-yl)sulfonyl)morpholine | Building block in medicinal chemistry |
| Piperidine | 1-((5-nitronaphthalen-2-yl)sulfonyl)piperidine | Scaffold for synthetic intermediates |
Precursor for Advanced Polymeric Materials and Surface Modifiers
This compound is explicitly identified as a precursor in the development of advanced polymeric materials. A patent details its use in the formulation of photosensitive resin compositions and the creation of macromolecular compounds. google.com In this context, the molecule can act as a monomer or a cross-linking agent. The sulfonyl chloride group can react with difunctional or polyfunctional amines or alcohols to build up a polymer chain.
The resulting polymers, incorporating the nitronaphthalene unit, are designed for specific high-performance applications, such as surface protective films and materials for the photomechanical production of patterned surfaces. google.com The presence of the nitro group can enhance the polymer's thermal stability, alter its solubility, and provide sites for further chemical modification. Its role in photosensitive compositions suggests that the nitronaphthalene moiety may contribute to the material's response to light, for example, by generating acid upon irradiation, which is a key step in photolithographic processes.
Contributions to Supramolecular Chemistry and Functional Materials
The compound contributes to the field of functional materials primarily through its incorporation into larger, well-defined systems like photosensitive resins. google.com These materials are used in the "photomechanical production of textured or patterned surfaces," which represents a form of functional material architecture. google.com The structure of this compound, with its rigid aromatic core and electron-withdrawing nitro group, imparts specific properties to the materials it helps create. While direct studies on its role in self-assembly are not prevalent, the functional derivatives it produces, particularly sulfonamides, possess hydrogen bond donor and acceptor sites. These sites, combined with the potential for π-π stacking from the naphthalene (B1677914) rings, are foundational interactions in supramolecular chemistry. Its documented use in creating polymers for surface films points to its utility in generating materials where interfacial properties are critical. google.com
Utilization in Functional Group Protection and Activation Strategies
In organic synthesis, sulfonyl chlorides are widely employed as protecting groups for amines. youtube.com The 5-nitronaphthalene-2-sulfonyl group can be used in a manner analogous to the well-known nitrobenzenesulfonyl (nosyl) groups. youtube.comnih.gov The reaction of this compound with an amine converts the basic and nucleophilic amine into a neutral, non-nucleophilic sulfonamide. This protection strategy "tames" the reactivity of the amine, allowing chemical transformations to be carried out on other parts of the molecule without interference from the nitrogen atom. youtube.com
The sulfonyl chloride itself is the "activated" form of the sulfonic acid, enabling the facile transfer of the sulfonyl group to the amine nucleophile. The key advantages of using a nitro-aromatic sulfonyl group for protection include:
Stability: The resulting sulfonamide is stable to a wide range of reaction conditions, including many acidic and oxidative environments. nih.gov
Cleavage: The electron-withdrawing nitro group facilitates the cleavage of the sulfonamide under specific reductive conditions or by nucleophilic attack with thiolates, regenerating the free amine when protection is no longer needed. nih.gov
This strategy of protection and deprotection is crucial in the multi-step synthesis of complex molecules, such as pharmaceuticals and natural products.
Derivatization for Spectroscopic Probes (focusing on chemical modification, not biological application)
The nitronaphthalene core is a chromophore, a structural feature that absorbs light in the ultraviolet-visible spectrum. Derivatives of this compound have the potential to be modified into spectroscopic probes. By reacting this compound with molecules that possess fluorescent or other signaling properties, it is possible to create new chemical probes. For example, reaction with an amino-functionalized fluorophore would covalently link the nitronaphthalene sulfonyl moiety to the fluorescent unit. Such a probe could be used to study chemical environments, as the spectroscopic properties of the probe might change in response to polarity, viscosity, or the presence of specific analytes. However, specific literature detailing the derivatization of this compound for the express purpose of creating non-biological spectroscopic probes is not prominent.
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like 5-Nitronaphthalene-2-sulfonyl chloride. These computational techniques can predict its three-dimensional structure, stability, and electronic behavior.
A full conformational analysis of this compound would involve mapping the potential energy surface as a function of the rotation around the C-S and S-Cl bonds. This process identifies the most stable conformers (energy minima) and the transition states that separate them. The relative energies of these conformers determine their population distribution at a given temperature. While specific data for this compound is not available, such studies typically reveal the preferred orientation of the sulfonyl chloride group relative to the naphthalene (B1677914) ring system, which is influenced by steric hindrance and electronic interactions.
The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this molecule, the electron-withdrawing nature of the nitro (NO₂) and sulfonyl chloride (SO₂Cl) groups would be expected to lower the energies of both the HOMO and LUMO and influence their distribution across the naphthalene core.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Expected Value/Characteristic | Significance |
| HOMO Energy | Relatively Low | Indicates moderate electron-donating ability, likely localized on the naphthalene ring. |
| LUMO Energy | Low | Indicates a strong ability to accept electrons, with significant contribution from the nitro and sulfonyl chloride groups. |
| HOMO-LUMO Gap | Relatively Small | Suggests higher chemical reactivity compared to unsubstituted naphthalene. |
Note: This table is illustrative and not based on published experimental or computational data for this specific compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate how chemical reactions involving this compound occur at a molecular level.
Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. For a reaction involving this compound, such as its reaction with an amine to form a sulfonamide, DFT could be used to calculate the energies of the reactants, products, intermediates, and transition states. This allows for the complete mapping of the reaction pathway and the determination of the activation energy, which governs the reaction rate. Such studies would provide detailed insight into the step-by-step mechanism of the reaction.
By analyzing the calculated electronic structure and reaction pathways, the reactivity and selectivity of this compound can be predicted. For instance, the calculated distribution of electrostatic potential on the molecule's surface would highlight the most likely sites for nucleophilic or electrophilic attack. In reactions with multifunctional nucleophiles, computational models could predict which functional group would preferentially react and, in the case of aromatic substitution, which position on the naphthalene ring is most susceptible to attack.
In Silico Design and Screening of Derivatives with Targeted Chemical Properties
In silico (computer-based) methods allow for the rational design and virtual screening of novel molecules derived from a parent structure like this compound. This approach can accelerate the discovery of new compounds with desired properties, such as enhanced reactivity, specific biological activity, or improved material characteristics, before committing to their chemical synthesis.
By systematically modifying the structure of this compound in a computational environment—for example, by changing the position of the nitro group or introducing other substituents—it is possible to create a virtual library of derivatives. The properties of each derivative can then be rapidly calculated and compared. This screening process can identify promising candidates for specific applications, guiding further experimental work.
Future Research Directions and Perspectives
Development of Sustainable and Green Synthetic Routes
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid and produce significant waste. mdpi.comresearchgate.net Future research will prioritize the development of greener alternatives. One promising approach involves the use of alternative chlorinating agents and solvents. For instance, methods using N-chlorosuccinimide (NCS) in conjunction with recyclable byproducts offer a more environmentally friendly pathway. organic-chemistry.orgresearchgate.net Another avenue is the use of bleach (sodium hypochlorite) as an oxidant for the chlorosulfonation of precursor sulfur compounds, which is an inexpensive and safer alternative. organic-chemistry.org
Exploration of Novel Reaction Pathways and Catalytic Systems
The discovery of new catalytic systems is paramount for improving the efficiency and selectivity of the synthesis of 5-Nitronaphthalene-2-sulfonyl chloride. For the key chlorosulfonation step, moving beyond traditional reagents could involve novel catalytic approaches. Photocatalysis, using heterogeneous catalysts like potassium poly(heptazine imide), has shown promise for converting aryldiazonium salts to sulfonyl chlorides under mild, visible-light conditions, offering a sustainable alternative to classical Sandmeyer-type reactions. nih.gov Copper-catalyzed methods, such as the conversion of aromatic acids to sulfonyl chlorides via ligand-to-metal charge transfer, also represent a frontier for exploration. princeton.edu
For the nitration of the naphthalene (B1677914) core, research into regioselective catalysis is crucial. Modified zeolite catalysts, including those exchanged with metal cations like copper, have been shown to influence the isomer distribution of nitronaphthalene, which could be harnessed to favor the desired 5-nitro isomer. mdpi.com Further investigation into sulfonated catalysts, such as sulfonated polynaphthalene, could also yield new, efficient systems for related transformations. beilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis
The synthesis of aryl sulfonyl chlorides, often involving exothermic and hazardous reactions like chlorosulfonation and nitration, is particularly well-suited for the advantages offered by flow chemistry. mdpi.comvapourtec.comewadirect.com Continuous flow processing allows for superior control over reaction parameters such as temperature and stoichiometry, significantly enhancing safety by minimizing the volume of hazardous material at any given time and reducing the risk of thermal runaways. mdpi.comvapourtec.com
Recent work has demonstrated the successful implementation of automated continuous systems for the multi-hundred-gram scale production of aryl sulfonyl chlorides using a series of continuous stirred-tank reactors (CSTRs). mdpi.comresearchgate.net Such systems incorporate real-time monitoring and feedback controllers, leading to improved consistency, reliability, and space-time yield compared to traditional batch processes. mdpi.comresearchgate.net Applying this technology to the entire synthetic sequence for this compound, from the initial nitration of naphthalene to the final chlorosulfonation, would represent a significant leap forward in its manufacturing, making the process safer, more efficient, and scalable. vapourtec.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to accelerate research and development related to this compound. The key synthetic step, electrophilic aromatic substitution, is amenable to predictive modeling. Machine learning models, such as RegioML and RegioSQM20, have been developed to predict the regioselectivity of these reactions with high accuracy. rsc.orgnih.gov These models can take a molecule's structure as input and, using quantum mechanics descriptors, predict the most likely site of reaction, which is invaluable for optimizing the synthesis of the specific 5-nitro-2-sulfonyl isomer. nih.govresearchgate.net
Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, such as the dearomatization of naphthalene derivatives, and to understand the relative stabilities of intermediates and transition states. figshare.comnih.gov Such computational studies can provide insights into the electronic properties of this compound and its precursors, helping to rationalize experimental observations and guide the design of more effective synthetic strategies and novel catalysts. researchgate.net
Design of New Functional Materials and Complex Molecules
This compound is a versatile building block for synthesizing more complex molecules and functional materials. The sulfonyl chloride group is a reactive handle for introducing the nitronaphthyl moiety into larger structures, such as sulfonamides, which are a prominent class of biologically active compounds. nih.gov Research has shown that related nitropyridine and quinoline (B57606) sulfonamides possess potent anticancer, antibacterial, and insecticidal properties. mdpi.com This suggests a promising research direction in synthesizing libraries of 5-nitronaphthalene-2-sulfonamides for screening against various biological targets.
Furthermore, nitronaphthalene derivatives are used as intermediates in the synthesis of dyes. nih.govnih.gov The unique electronic and photophysical properties imparted by the nitro and sulfonyl groups on the naphthalene scaffold could be exploited in the design of novel functional materials. This includes the development of new dyes, fluorescent probes for detecting specific analytes, or even specialized polymers. For example, sulfonated polynaphthalenes have been synthesized and used as catalysts, indicating the potential for creating functional polymeric materials derived from this compound. beilstein-journals.org
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-Nitronaphthalene-2-sulfonyl chloride, and what experimental conditions are critical?
Methodological Answer: The synthesis typically involves sequential nitration and sulfonation of naphthalene derivatives. For example:
Nitration : Introduce a nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Sulfonation : React the nitrated intermediate with chlorosulfonic acid (ClSO₃H) at 60–80°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Key considerations:
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns (e.g., nitro vs. sulfonyl groups). DMSO-d₆ or CDCl₃ are suitable solvents.
- FT-IR : Detect characteristic S=O (1360–1180 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate purity and stoichiometry.
Cross-reference data with databases like NIST Chemistry WebBook for structural validation .
Safety and Handling Protocols
Q. Q3. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (argon) and use sealed, desiccated containers to prevent hydrolysis.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal.
Safety protocols align with SDS guidelines for reactive sulfonyl chlorides, emphasizing acute toxicity and corrosion risks .
Advanced Reaction Mechanisms and Optimization
Q. Q4. How can reaction conditions be optimized for nucleophilic substitutions involving this compound?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation with amines.
- Temperature Control : Maintain 25–40°C to balance reactivity and side-product formation.
- Kinetic Monitoring : Use in-situ IR or UV-Vis spectroscopy to track reagent consumption.
Mechanistic studies suggest nitro groups enhance electrophilicity at the sulfonyl center, facilitating nucleophilic attack .
Q. Q5. What computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Model electrostatic potential surfaces to identify electrophilic sites (e.g., sulfur atom).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- QSPR Models : Correlate substituent effects (e.g., nitro orientation) with reaction rates.
PubChem and NIST data provide benchmark structural parameters for validation .
Data Contradictions and Toxicological Profiling
Q. Q6. How should researchers resolve contradictions in reported toxicity data for naphthalene sulfonyl chlorides?
Methodological Answer:
- Literature Triangulation : Cross-check data across PubMed, TOXCENTER, and regulatory databases (e.g., EPA, NIH RePORTER).
- Experimental Replication : Conduct dose-response assays (e.g., Ames test for mutagenicity) under standardized conditions.
- Meta-Analysis : Apply statistical tools to reconcile variability in LD₅₀ values or ecotoxicity thresholds.
ATSDR’s toxicological profiles for naphthalene derivatives offer frameworks for systematic reviews .
Q. Q7. What methodologies are recommended for assessing environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies : Measure degradation rates in aqueous buffers (pH 4–9) at 25°C.
- Photolysis Experiments : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown.
- Biotic Degradation : Use OECD 301/302 guidelines with activated sludge or soil microcosms.
Regulatory databases (e.g., TRI Explorer) provide comparative data for risk assessment .
Analytical Method Development
Q. Q8. How can HPLC methods be optimized for quantifying this compound in complex matrices?
Methodological Answer:
- Column Selection : Use C18 reverse-phase columns with 5-µm particle size.
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) improves peak resolution.
- Detection : UV detection at 254 nm (nitro group absorption) or MS/MS for trace analysis.
- Validation : Assess linearity (R² > 0.995), LOD/LOQ (≤1 ppm), and recovery rates (90–110%).
NIST reference materials ensure calibration accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
